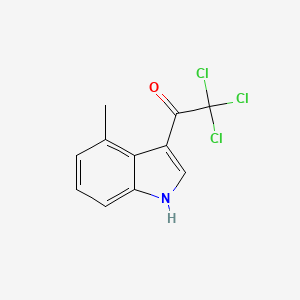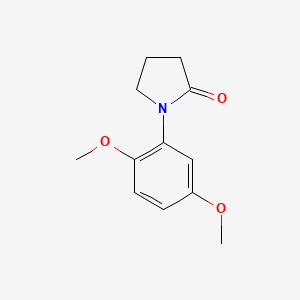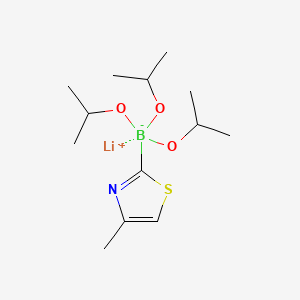
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate is a chemical compound with the molecular formula C13H25BLiNO3S and a molecular weight of 293.16 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group substituted with triisopropoxy and a 4-methyl-2-thiazolyl group . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate typically involves the reaction of lithium borohydride with triisopropyl borate and 4-methyl-2-thiazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate involves its interaction with specific molecular targets and pathways. The borate group can form stable complexes with various metal ions, influencing their reactivity and stability . The thiazolyl group can interact with biological molecules, potentially affecting their function and activity . These interactions contribute to the compound’s unique chemical and biological properties .
Comparison with Similar Compounds
Similar compounds to Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate include other borate derivatives such as Tris(trimethylsilyl)borate and Poly(pyrazolyl)borates . Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the thiazolyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H25BLiNO3S |
|---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
lithium;(4-methyl-1,3-thiazol-2-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-15-12(7)8-19-13;/h8-11H,1-7H3;/q-1;+1 |
InChI Key |
GFVSIMNMTLVCGV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC(=CS1)C)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


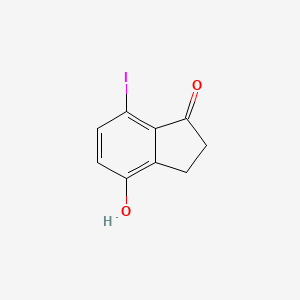

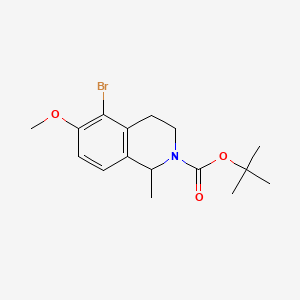
![1'-Boc-6-bromo-7-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]](/img/structure/B15336030.png)

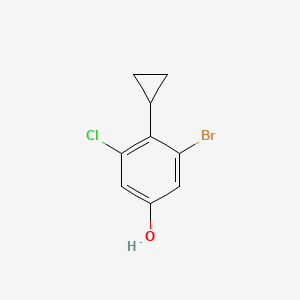
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)

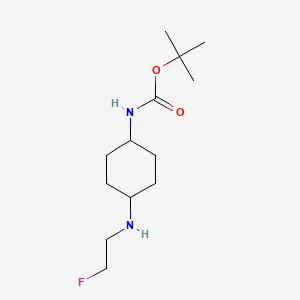
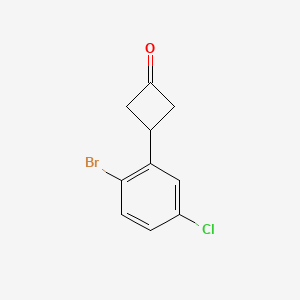
![3-Hexylthieno[3,2-b]thiophene](/img/structure/B15336076.png)
